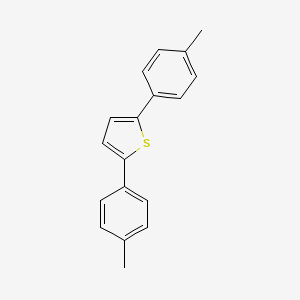
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions and a substituted phenyl group at the 5 position. The presence of the 2,6-dimethylphenyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is a type of conjugate addition where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. The general synthetic route involves the following steps:
Formation of the Enolate Ion: The starting material, cyclohexane-1,3-dione, is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.
Michael Addition: The enolate ion then undergoes a Michael addition with 2,6-dimethylphenyl acrylate to form the desired product.
The reaction is typically carried out in a polar solvent such as ethanol, under reflux conditions, to ensure complete conversion of the starting materials to the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it belongs to the triketone class of compounds that inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of essential amino acids in plants, and its inhibition leads to the disruption of plant growth, making these compounds effective herbicides .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione:
5-(2-Methoxyphenyl)cyclohexane-1,3-dione: Similar structure with a methoxy group on the phenyl ring instead of methyl groups.
Uniqueness
The presence of the 2,6-dimethylphenyl group in 5-(2,6-Dimethylphenyl)cyclohexane-1,3-dione imparts unique chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules. This makes it distinct from other cyclohexane-1,3-dione derivatives and valuable for specific applications in research and industry.
Propiedades
Número CAS |
87822-15-9 |
|---|---|
Fórmula molecular |
C14H16O2 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
5-(2,6-dimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O2/c1-9-4-3-5-10(2)14(9)11-6-12(15)8-13(16)7-11/h3-5,11H,6-8H2,1-2H3 |
Clave InChI |
YBWQRPSSVLQIRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2CC(=O)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Ethenylbicyclo[2.2.1]heptan-2-yl)-3-methylbut-3-en-2-ol](/img/structure/B14413422.png)
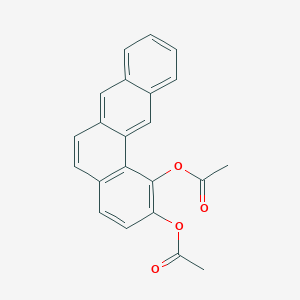
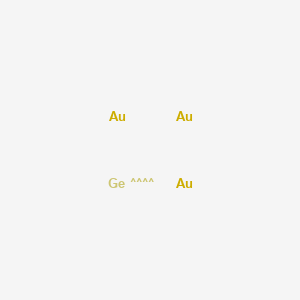
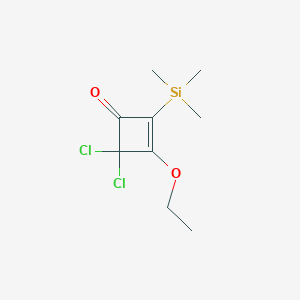
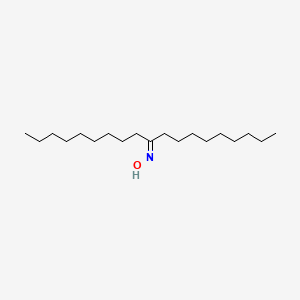
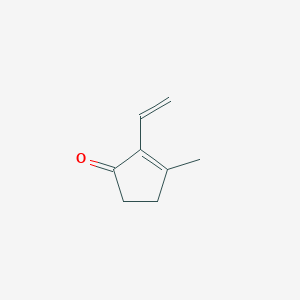
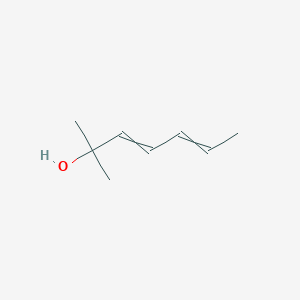
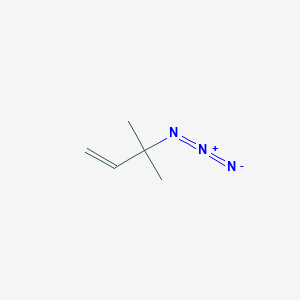
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

